EIDD-2801 - 2492423-29-5

EIDD-2801

Catalog Number: EVT-8236948
CAS Number: 2492423-29-5
Molecular Formula: C13H19N3O7
Molecular Weight: 329.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

EIDD-2801, also known as Molnupiravir or MK-4482, is an orally bioavailable prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC, EIDD-1931). [, , , , , ] It is classified as a nucleoside analog inhibitor with broad-spectrum antiviral activity. [, , , ] In scientific research, EIDD-2801 is primarily investigated for its potential to treat infections caused by RNA viruses, including influenza viruses, coronaviruses like SARS-CoV-2, MERS-CoV, and Ebola virus. [, , , , , , ]

Synthesis Analysis
  • From Cytidine: A widely investigated route utilizes cytidine as the starting material. [, , ] This approach typically involves two key steps: a selective enzymatic acylation of cytidine, followed by a transamination reaction to yield EIDD-2801. [, , ] This route offers advantages over earlier methods by eliminating protecting groups and expensive reagents, significantly improving the yield and reducing the step count. [, , ]

  • From Ribose: Another method employs a protected ribose derivative and N4-acetyl cytosine, which undergo a stereo- and regioselective glycosylation to form an N-acyl-nucleoside intermediate. [] This intermediate is then converted to the amidoxime functionality present in EIDD-2801. [] This approach emphasizes the use of readily available and inexpensive starting materials. []

  • Via Thionated Uridine Intermediate: A more recent synthesis utilizes a novel thionated uridine derivative, taking advantage of one-pot methodologies to minimize purification steps. [] This method boasts high yield and purity while relying on readily available bulk chemicals. []

Molecular Structure Analysis
  • Ribonucleoside Analog: EIDD-2801 is a ribonucleoside analog, meaning it possesses a structure similar to naturally occurring ribonucleosides, the building blocks of RNA. [, , ]

  • N4-Hydroxycytidine Prodrug: It is specifically a prodrug of N4-hydroxycytidine (EIDD-1931), with an isobutyrate ester group at the 5' position of the ribose sugar. [, , ] This ester group enhances oral bioavailability and is cleaved in vivo to release the active EIDD-1931. [, , ]

Chemical Reactions Analysis
  • Selective Acylation: This reaction is crucial for installing the isobutyrate ester at the 5' position of cytidine. Different acylation methods have been explored, including enzymatic acylation and chemical acylation using isobutyryl chloride. [, , ]

  • Transamination/Hydroxamination: This step is essential for converting a precursor molecule to the amidoxime present in EIDD-2801. Various reagents and conditions have been employed for this transformation, including hydroxylamine hydrochloride and aqueous sodium hydroxide. [, , ]

  • De-Ketalization: In some synthetic routes, a ketal protecting group is used during synthesis, necessitating a deprotection step. This de-ketalization is typically achieved under acidic conditions using an acid catalyst in water. []

Mechanism of Action

EIDD-2801 acts as a lethal mutagen, primarily targeting the RNA-dependent RNA polymerase (RdRp) of RNA viruses. [, , , ]

  • Prodrug Activation: Upon entering a cell, EIDD-2801 is metabolized to its active form, NHC triphosphate (NHC-TP). [, , ]

  • RdRp Incorporation: NHC-TP resembles natural ribonucleoside triphosphates and can be incorporated into the growing RNA strand during viral replication by RdRp. [, , ]

Applications
  • Influenza Virus Inhibition: EIDD-2801 demonstrates potent antiviral activity against various influenza A and B virus strains in vitro and in vivo models. [] Studies in ferrets show its efficacy in reducing viral load, alleviating symptoms like fever, and improving airway epithelium health. []

  • SARS-CoV-2 Treatment and Transmission Blocking: EIDD-2801 emerged as a potential therapeutic agent against SARS-CoV-2. [, , , ] It effectively reduces viral load in the upper respiratory tract of infected ferrets, suppressing transmission to untreated contacts. [] Research highlights its ability to induce lethal mutagenesis in SARS-CoV-2, inhibiting viral replication. [, , ]

  • Broad-Spectrum Coronavirus Activity: Beyond SARS-CoV-2, EIDD-2801 displays activity against a range of coronaviruses, including MERS-CoV and zoonotic bat coronaviruses. [] In mouse models, it improves lung function, reduces viral load, and lessens disease severity for both SARS-CoV and MERS-CoV infections. []

  • Potential Against Other RNA Viruses: Preliminary research suggests EIDD-2801 might hold promise against other RNA viruses like Ebola virus and enteroviruses. [, ] Studies in mice demonstrate its protective effect against lethal Ebola virus challenge, while in vitro data indicate its ability to inhibit enterovirus replication. [, ]

Future Directions
  • Combination Therapies: Exploring the efficacy of EIDD-2801 in combination with other antiviral agents could lead to more effective treatment strategies with potentially lower required doses. [, , , ]

Mechanism of Action and Molecular Targets of Molnupiravir

Ribonucleoside Analog Activity in Viral RNA-Dependent RNA Polymerase Inhibition

Molnupiravir (β-D-N4-hydroxycytidine-5′-isopropyl ester) functions as an orally bioavailable prodrug that undergoes rapid hydrolysis in plasma to yield the bioactive ribonucleoside analog β-D-N4-hydroxycytidine (NHC). Intracellularly, NHC is phosphorylated by host kinases to form the active 5’-triphosphate form, NHC-TP (β-D-N4-hydroxycytidine triphosphate). This metabolite acts as a competitive substrate for viral RNA-dependent RNA polymerase (RdRp), mimicking natural pyrimidine ribonucleotides. Biochemical studies using purified SARS-CoV-2 RdRp demonstrate that NHC-TP is preferentially incorporated opposite template guanine (G) residues as a cytidine analog, and less efficiently opposite adenine (A) residues as a uridine analog [1] [3] [7]. Incorporation kinetics reveal that NHC-TP competes most effectively with cytidine triphosphate (CTP), with a relative incorporation efficiency of approximately 70–80% compared to CTP, while competition with uridine triphosphate (UTP) is significantly weaker (~30–40%) [1] [8]. Critically, once incorporated into the nascent RNA chain as NHC-monophosphate (NHC-MP), the molecule does not terminate RNA synthesis, allowing continued elongation. This distinguishes molnupiravir from chain-terminating nucleoside analogs like remdesivir [1] [5] [7].

Table 1: Incorporation Efficiency of NHC-TP by SARS-CoV-2 RdRp

Template BaseCompeting Natural NTPRelative Incorporation Efficiency (NHC-TP vs. Natural NTP)Primary Base Pairing Role
Guanine (G)Cytidine Triphosphate (CTP)~70-80%Cytidine analog
Adenine (A)Uridine Triphosphate (UTP)~30-40%Uridine analog
Uracil (U)Adenosine Triphosphate (ATP)MinimalNot significant
Cytosine (C)Guanosine Triphosphate (GTP)MinimalNot significant

Source: Biochemical assays from purified RdRp systems [1] [3] [7].

Error Catastrophe Induction via RNA Template Misincorporation

The defining antiviral mechanism of molnupiravir is the induction of "error catastrophe" or lethal mutagenesis. This occurs when NHC-MP, incorporated into viral RNA during replication, subsequently serves as a template base during subsequent rounds of RNA synthesis. The NHC base exists in dynamic equilibrium between two tautomeric forms: the amino (hydroxylamine) form, which mimics cytidine (C), and the imino (oxime) form, which mimics uridine (U). When positioned in the template strand, the amino form pairs with incoming guanosine triphosphate (GTP), directing correct G incorporation. Conversely, the imino form pairs with adenosine triphosphate (ATP), directing erroneous A incorporation opposite what was originally a C in the genomic RNA [1] [2] [5]. This tautomerism leads directly to transition mutations:

  • G → A mutations: Occur when NHC replaces C in the negative-sense RNA intermediate. During positive-sense strand synthesis, NHC in the template directs incorporation of A (error) instead of G (correct). The incorporated A subsequently templates U in the next replication cycle, resulting in a permanent C → U mutation in the positive-sense genomic RNA.
  • C → U mutations: Occur when NHC replaces U in the negative-sense strand. Template NHC can direct incorporation of G (correct) or A (error). Incorporation of A leads to a G → A mutation in the subsequent positive-sense strand.

Biochemical assays using synthetic RNA templates containing site-specific NHC residues demonstrate that template NHC directs incorporation of both ATP and GTP into nascent RNA strands with near-equal efficiency, with no incorporation of CTP or UTP observed [1] [3]. Quantitative viral sequencing studies confirm a dose-dependent increase in G→A and C→U transition mutations in SARS-CoV-2 genomes from molnupiravir-treated cells and animals, ultimately exceeding the viral error threshold (estimated at 1–2 mutations per genome) and collapsing viral infectivity [2] [5] [7].

Table 2: Mutagenic Outcomes Driven by Molnupiravir (NHC) in Viral RNA

Step in Replication CycleGenomic StrandNHC PositionNHC TautomerIncorporated Nucleotide (Error)Resulting Genomic Mutation
1 (Minus-sense synthesis)Positive-senseReplaces CImino (U-like)ANone (yet)
2 (Plus-sense synthesis)Minus-senseTemplate--C → U (Original C replaced)
1 (Minus-sense synthesis)Positive-senseReplaces UAmino (C-like)G (Correct)None
1 (Minus-sense synthesis)Positive-senseReplaces UImino (U-like)A (Error)None (yet)
2 (Plus-sense synthesis)Minus-senseTemplate--G → A

Source: Biochemical and virological mutation frequency analyses [1] [2] [5].

Structural Basis for RdRp Binding and Fidelity Reduction

High-resolution cryo-electron microscopy (cryo-EM) structures of SARS-CoV-2 RdRp complexed with RNA templates containing NHC and nascent product strands provide atomic-level insights into mutagenesis. Structures resolved at approximately 2.9 Å resolution show NHC incorporated into the product RNA strand (post-translocation state) and, critically, NHC residing in the template strand base-paired with either adenosine monophosphate (AMP) or guanosine monophosphate (GMP) in the product strand at the RdRp active site (position -1) [1] [9].

  • NHC-GMP Base Pair: The NHC base (in its predominant amino tautomer) forms three hydrogen bonds with GMP, mimicking a standard C-G Watson-Crick base pair. However, the hydrogen-bond geometry is slightly suboptimal compared to a natural C-G pair.
  • NHC-AMP Base Pair: The NHC base (in its imino tautomer) forms two hydrogen bonds with AMP, resembling a U-A base pair, but again with less optimal geometry.

These structures demonstrate that both base pairs are stable enough within the RdRp active site to permit continued RNA synthesis, explaining the absence of chain termination. Crucially, the suboptimal hydrogen bonding in both conformations contributes to the reduced fidelity of nucleotide incorporation when NHC is present in the template. The RdRp active site itself, including critical residues like Ser759, Asp760, and Asp761 (SARS-CoV-2 nsp12 numbering), shows no major conformational changes upon binding NHC-containing RNA compared to natural RNA substrates. This structural plasticity allows the polymerase to accommodate the mutagenic base pairs without stalling, facilitating the accumulation of errors [1] [3] [9]. Furthermore, biochemical evidence indicates that the incorporated NHC-MP is not efficiently excised by the coronavirus proofreading exoribonuclease (nsp14-ExoN), allowing mutagenic templates to persist [3] [7].

Table 3: Structural Features of NHC Base Pairs in SARS-CoV-2 RdRp Active Site

Base PairNHC Tautomeric StateHydrogen BondsStructural AnalogyObserved Stability in RdRpFidelity Impact
NHC-GAmino (C-like)3 (suboptimal geometry)C-G Watson-CrickStable, allows extensionCorrect incorporation (G)
NHC-AImino (U-like)2 (suboptimal geometry)U-A Watson-CrickStable, allows extensionErroneous incorporation (A)

Source: Cryo-EM structures of RdRp-RNA-NHC complexes [1] [9].

Host Kinase-Mediated Metabolic Activation to NHC-Triphosphate

The metabolic activation of molnupiravir is a critical host-dependent process. Orally administered molnupiravir (EIDD-2801) is rapidly absorbed and hydrolyzed in the plasma and tissues by esterases to yield the nucleoside analog NHC (EIDD-1931). NHC then enters host cells, likely via nucleoside transporters. Inside the cell, NHC undergoes stepwise phosphorylation by host cell kinases:

  • First Phosphorylation: NHC is phosphorylated to NHC-monophosphate (NHC-MP) primarily by uridine-cytidine kinase (UCK) or possibly adenosine kinase (AK).
  • Second Phosphorylation: NHC-MP is phosphorylated to NHC-diphosphate (NHC-DP) by nucleoside monophosphate kinases (NMP kinases) such as UMP-CMP kinase.
  • Third Phosphorylation: NHC-DP is finally phosphorylated to the active triphosphate form, NHC-TP, by nucleoside diphosphate kinases (NDPK) and other kinases like phosphoglycerate kinase [8] [10].

This phosphorylation cascade results in intracellular NHC-TP concentrations sufficient to compete with natural CTP and UTP within the RdRp active site. Studies indicate that NHC-TP accumulates effectively in target cells of the respiratory tract, a key site of SARS-CoV-2 replication. The activation pathway is efficient, as evidenced by the potent antiviral activity observed both in vitro and in vivo following oral administration of molnupiravir. Importantly, the prodrug design (isopropyl ester) significantly enhances the oral bioavailability and cellular uptake of the nucleoside analog compared to administering NHC directly [8] [10].

Table 4: Key Steps in Metabolic Activation of Molnupiravir to NHC-Triphosphate

Activation StepSubstrateProductPrimary Host Enzyme(s)Tissue/Cellular Localization
HydrolysisMolnupiravir (EIDD-2801)NHC (EIDD-1931)Esterases (plasma, tissues)Systemic circulation
1st PhosphorylationNHCNHC-Monophosphate (NHC-MP)Uridine-Cytidine Kinase (UCK), Adenosine Kinase (AK)Cytoplasm of host cells
2nd PhosphorylationNHC-MPNHC-Diphosphate (NHC-DP)Nucleoside Monophosphate Kinases (e.g., UMP-CMP kinase)Cytoplasm
3rd PhosphorylationNHC-DPNHC-Triphosphate (NHC-TP)Nucleoside Diphosphate Kinases (NDPK), Phosphoglycerate KinaseCytoplasm, sites of viral replication

Source: Pharmacokinetic and metabolic studies [8] [10].

Properties

CAS Number

2492423-29-5

Product Name

molnupiravir

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate

Molecular Formula

C13H19N3O7

Molecular Weight

329.31 g/mol

InChI

InChI=1S/C13H19N3O7/c1-6(2)12(19)22-5-7-9(17)10(18)11(23-7)16-4-3-8(15-21)14-13(16)20/h3-4,6-7,9-11,17-18,21H,5H2,1-2H3,(H,14,15,20)/t7-,9-,10-,11-/m1/s1

InChI Key

HTNPEHXGEKVIHG-QCNRFFRDSA-N

SMILES

CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)NO)O)O

Canonical SMILES

CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)NO)O)O

Isomeric SMILES

CC(C)C(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)NO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.